molecular formula C6H3Cl2N3O2S B2687470 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride CAS No. 2470436-20-3

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride

Cat. No.: B2687470
CAS No.: 2470436-20-3
M. Wt: 252.07
InChI Key: WOVXYSPZMORUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride is a heterocyclic compound featuring a fused pyrrolo[2,3-c]pyridazine core with a chlorine atom at position 3 and a sulfonyl chloride group at position 4. This structure confers unique reactivity, making it a valuable intermediate in medicinal chemistry for synthesizing sulfonamide derivatives or electrophilic coupling partners. The sulfonyl chloride group enhances its utility in nucleophilic substitution reactions, while the chloro substituent may influence electronic properties and binding interactions in biological systems .

Properties

IUPAC Name

3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O2S/c7-5-1-3-4(14(8,12)13)2-9-6(3)11-10-5/h1-2H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVXYSPZMORUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=NN=C1Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-c]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-c]pyridazine ring system.

    Sulfonylation: The sulfonyl chloride group is typically introduced by reacting the intermediate with sulfonyl chloride reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The chloro group can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.

    Oxidation and Reduction: Depending on the reaction conditions, the compound can undergo oxidation or reduction, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents like nitrating agents, halogenating agents, and Friedel-Crafts acylation reagents are employed under acidic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are used under specific conditions.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Functionalized Aromatics: Resulting from electrophilic aromatic substitution.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.

Scientific Research Applications

Synthesis and Medicinal Chemistry

1. Pharmaceutical Intermediates

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride serves as a crucial intermediate in synthesizing various biologically active compounds, particularly in the development of kinase inhibitors. Notably, it is involved in the synthesis of JAK inhibitors such as Tofacitinib and Ruxolitinib, which are used for treating autoimmune diseases and cancers. The compound's structure allows for modifications that enhance biological activity and selectivity toward specific targets.

2. Synthesis Pathways

The preparation methods for 3-Chloro-7H-pyrrolo[2,3-c]pyridazine derivatives typically involve multi-step synthetic routes that include condensation reactions and cyclization processes. For example, one method involves the reaction of chloro derivatives with formamidine salts under alkaline conditions to yield pyrrolopyridazines with improved pharmacological profiles .

Case Studies

1. JAK Inhibitors

A significant application of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine derivatives is in the synthesis of JAK inhibitors. These compounds have been shown to effectively inhibit Janus kinase pathways involved in inflammatory responses. For instance, Tofacitinib (a derivative) has demonstrated efficacy in treating rheumatoid arthritis by modulating immune responses through JAK inhibition.

Compound NameTarget DiseaseMechanism of Action
TofacitinibRheumatoid ArthritisJAK inhibition
RuxolitinibMyelofibrosisJAK1/JAK2 inhibition

2. Blood-Brain Barrier Penetration

Research indicates that derivatives of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine can be designed to enhance passive blood-brain barrier penetration. This property is crucial for developing treatments for neurological disorders where central nervous system (CNS) access is necessary .

Mechanism of Action

The mechanism of action of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking their activity and thereby modulating biochemical pathways.

    Targeting Receptors: It can interact with cellular receptors, altering signal transduction and cellular responses.

The molecular targets and pathways involved vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogues with Pyrrolo/Pyridazine Cores

A. Pyrano[2,3-c]pyrazole Sulfonamides (e.g., Compounds 4a–4ag)

  • Core Structure: Pyrano[2,3-c]pyrazole fused system vs. pyrrolo[2,3-c]pyridazine in the target compound.
  • Functional Groups : Sulfonamide (-SO₂NH₂) vs. sulfonyl chloride (-SO₂Cl). The latter offers greater reactivity for further derivatization .
  • Biological Activity: Pyrano-pyrazole sulfonamides (4a–4ag) exhibit RalA/B inhibitory activity (IC₅₀ ~0.1–5 μM) and antiproliferative effects against HCC cell lines (e.g., HepG2, IC₅₀ = 2.3 μM for 4f). The target compound’s sulfonyl chloride may enable broader diversification for enhanced potency .

B. Tetrahydroindolo[2,3-c]quinolinones (e.g., Ambocarb Derivatives)

  • Core Structure: Indoloquinolinone vs. pyrrolopyridazine.
  • Substituent Effects : Ambocarb derivatives show multitarget activity (L-type calcium channels, MT3/QR2, DYRK1A kinase). Chloro and sulfonyl groups in the target compound may alter binding kinetics—electron-withdrawing sulfonyl chloride could reduce basicity, affecting target engagement compared to ambocarb’s neutral substituents .
Chloro-Substituted Pyridazinones and Pyrazoles

A. 5-Chloro-6-phenylpyridazin-3(2H)-ones (3a–3h)

  • Synthesis : Prepared via nucleophilic substitution of 5-chloro-6-phenylpyridazin-3(2H)-one with alkyl/aryl halides in acetone/K₂CO₃ .
  • Key Differences : Lack sulfonyl chloride; chloro substituent at position 5 instead of 3. This positional variance may reduce electrophilic reactivity compared to the target compound’s sulfonyl chloride at position 5 .

B. 5-Chloro-pyrazole Derivatives (3f–3i)

  • Examples : Compound 3f (trimethoxyphenyl), 3g (benzo[d][1,3]dioxol), 3h (p-tolyl), 3i (bis-4-chlorophenyl).
  • Structural Features : Chloro and methyl groups on pyrazole rings vs. chloro and sulfonyl chloride on pyrrolopyridazine.
  • Spectroscopic Data :
Compound $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) HR-MS (Found)
3f 2.12 (CH₃), 3.78 (OCH₃) 149.1 (C5-pyrazole) 456.2112 → 456.1217
Target* Expected: ~3.5–4.0 (SO₂Cl) ~115–120 (C-SO₂Cl) N/A

*Predicted based on sulfonyl chloride analogs .

Biological Activity

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, drawing from various research findings and case studies.

  • Molecular Formula : C6_6H3_3Cl2_2N3_3O2_2S
  • Molecular Weight : 252.08 g/mol
  • CAS Number : 2470436-20-3

Antitumor Activity

Research has indicated that derivatives of pyrrolo[2,3-c]pyridazine exhibit significant antitumor activity. For instance:

  • Inhibition of Kinases : Compounds related to pyrrolo[2,3-c]pyridazines have been shown to inhibit various kinases involved in cancer progression. Notably, a related compound demonstrated an IC50_{50} value of 1.46 µM against VEGFR-2 kinase, which is crucial for angiogenesis in tumors .
  • Cell Line Studies : In vitro studies using human tumor cell lines such as HeLa and HCT116 revealed that these compounds can effectively inhibit cellular proliferation, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

The compound's structural features may also contribute to anti-inflammatory effects. Compounds with similar scaffolds have been reported to exhibit anti-inflammatory activities in various models, indicating that 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride could possess similar properties .

Synthesis and Derivatives

The synthesis of 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride involves several steps typically starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the Pyrrolopyridazine Core : This can be achieved through cyclization reactions involving hydrazines and appropriate electrophiles.
  • Chlorination and Sulfonylation : Subsequent reactions introduce the chloro and sulfonyl groups, enhancing biological activity.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related pyrrolo[2,3-c]pyridazine compound in xenograft models of colorectal cancer. Results indicated a significant reduction in tumor growth rates when administered orally, supporting its potential as an anticancer therapeutic agent .

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of a series of pyrrolo[2,3-c]pyridazine derivatives. These compounds exhibited selective inhibition towards CDK2 and CDK9 with IC50_{50} values as low as 0.36 µM for CDK2, showcasing their promise in targeted cancer therapies .

Data Summary Table

Biological ActivityObserved EffectsReference
Antitumor ActivityIC50_{50} = 1.46 µM (VEGFR-2 inhibition)
Cellular ProliferationSignificant inhibition in HeLa and HCT116 cells
Kinase InhibitionCDK2: IC50_{50} = 0.36 µM
Anti-inflammatory EffectsPotential based on structural analogs

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structure of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride?

  • Methodological Answer : Purity can be assessed via HPLC (≥95% threshold as per industry standards) and mass spectrometry for molecular weight confirmation. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve aromatic protons and sulfonyl chloride groups. For example, analogous pyrrolo-pyrimidine derivatives use InChI keys (e.g., HXTUOLGGMWNTJZ in ) and SMILES strings to cross-validate stereochemistry. Note that commercial suppliers like Sigma-Aldrich often omit analytical data for early-discovery compounds, necessitating independent verification .

Q. What solvent systems are optimal for synthesizing sulfonyl chloride derivatives like this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, pyridine, or DMSO) are preferred for sulfonylation reactions due to their ability to stabilize reactive intermediates. highlights pyridine’s utility in facilitating sulfonyl chloride reactions, particularly in heterocyclic systems. For workup, dichloromethane or ethyl acetate is recommended for extraction, followed by silica gel chromatography for purification .

Q. How can researchers mitigate hydrolysis of the sulfonyl chloride group during storage?

  • Methodological Answer : Store the compound under anhydrous conditions (argon atmosphere) at –20°C. Use desiccants like molecular sieves in sealed containers. Hydrolysis can be monitored via FT-IR by tracking the disappearance of the S=O stretch (~1370 cm⁻¹) and emergence of sulfonic acid peaks .

Advanced Research Questions

Q. How do electronic effects of the pyrrolo-pyridazine core influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-deficient nature of the pyrrolo-pyridazine ring (due to nitrogen atoms at positions 2 and 3) enhances electrophilicity at the 3-chloro position. Computational modeling (DFT studies) can predict reactive sites, as demonstrated in analogous pyrimidine systems (e.g., used X-ray crystallography to map charge distribution). Experimental validation via Hammett plots or kinetic isotope effects is advised .

Q. What strategies resolve contradictions in reported synthetic yields for similar pyrrolo-pyridazine sulfonamides?

  • Methodological Answer : Yield discrepancies often stem from competing side reactions (e.g., ring-opening or dimerization). Systematic optimization of temperature (e.g., –10°C to room temperature), stoichiometry (1.2–1.5 equivalents of sulfonating agent), and catalyst (e.g., DMAP) is critical. Contrasting data in (bromo-chloro derivatives) and (pyridine-based reactions) suggest solvent polarity and reactant purity as key variables .

Q. What safety protocols are essential for handling this compound given its reactive sulfonyl chloride group?

  • Methodological Answer : Use flame-retardant lab coats, nitrile gloves, and full-face respirators with organic vapor cartridges. Conduct reactions in fume hoods with spill trays. specifies that respiratory protection must align with workplace concentration limits. Neutralize spills with sodium bicarbonate, avoiding water to prevent exothermic hydrolysis .

Q. How can computational methods predict the compound’s potential as a kinase inhibitor scaffold?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against kinase ATP-binding pockets (e.g., EGFR or JAK2) can prioritize synthetic targets. Pharmacophore models should account for the sulfonyl chloride’s electrophilicity and the pyrrolo-pyridazine core’s planarity. notes similar compounds’ therapeutic potential, but validate predictions with enzymatic assays (e.g., IC₅₀ measurements) .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies may arise from crystallinity or hydrate formation. Use differential scanning calorimetry (DSC) to identify polymorphs. For instance, reports 97% purity but lacks solubility data. Empirical testing in DMSO (≥50 mg/mL) followed by sonication and filtration (0.2 µm nylon) is recommended .

Q. What steps ensure reproducibility in coupling reactions involving this sulfonyl chloride?

  • Methodological Answer : Document reaction parameters (e.g., moisture levels, inert gas flow rates) rigorously. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis. emphasizes that suppliers like Sigma-Aldrich do not validate analytical data, so independent LC-MS/MS validation is mandatory .

Methodological Framework

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?

  • Methodological Answer :
    In medicinal chemistry, leverage its sulfonyl chloride as a warhead for covalent inhibitors (e.g., protease targeting). In materials science, polymerize it into sulfonated polyamides for ion-exchange membranes. Cross-disciplinary collaboration with computational chemists and engineers is essential, as outlined in (CRDC subclass RDF2050108 on process simulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.